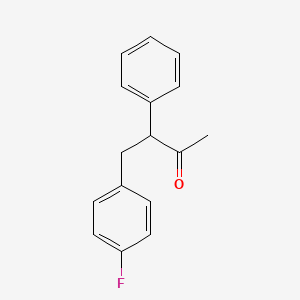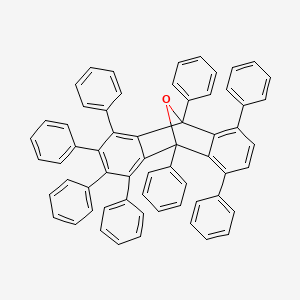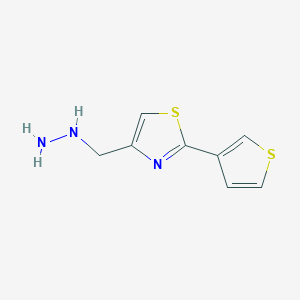![molecular formula C23H30N2O4 B14181352 Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate CAS No. 918155-91-6](/img/structure/B14181352.png)
Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields This compound features two dimethylamino groups attached to phenyl rings, which are further connected to an ethyl chain and a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate typically involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism by which Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound can also participate in electron transfer reactions, contributing to its diverse biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis[2-(dimethylamino)ethyl] ether: Known for its use as an amine catalyst and its moderate acute toxicity.
2-{2,2-Bis[4-(dimethylamino)phenyl]ethyl}benzenesulfonic acid:
Uniqueness
Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound in various research fields.
Propriétés
Numéro CAS |
918155-91-6 |
|---|---|
Formule moléculaire |
C23H30N2O4 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
bis[2-[4-(dimethylamino)phenyl]ethyl] propanedioate |
InChI |
InChI=1S/C23H30N2O4/c1-24(2)20-9-5-18(6-10-20)13-15-28-22(26)17-23(27)29-16-14-19-7-11-21(12-8-19)25(3)4/h5-12H,13-17H2,1-4H3 |
Clé InChI |
PPVQTTYXZKHCCQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CCOC(=O)CC(=O)OCCC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)





![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)

![1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14181315.png)
![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)

![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)


